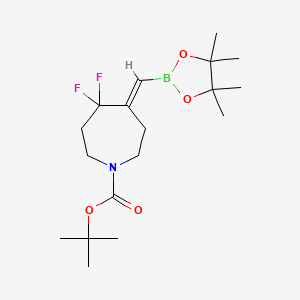
tert-Butyl (E)-4,4-difluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: This step often involves the use of fluorinating agents under controlled conditions.
Attachment of the dioxaborolan group: This is typically done through a borylation reaction, where a boron-containing reagent is introduced to the molecule.
Addition of the tert-butyl ester group: This final step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Borylation: The dioxaborolan group allows for further borylation reactions, which can be useful in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Aplicaciones Científicas De Investigación
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolan group can interact with biological molecules, potentially inhibiting or modifying their function. The difluoro group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The azepane ring provides structural rigidity, which can influence the compound’s overall activity.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate include:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of an azepane ring.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound includes a pyrrolidine ring and a pyridine moiety.
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound contains a tetrahydropyran ring and a phenylsulfonyl group.
Propiedades
Fórmula molecular |
C18H30BF2NO4 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate |
InChI |
InChI=1S/C18H30BF2NO4/c1-15(2,3)24-14(23)22-10-8-13(18(20,21)9-11-22)12-19-25-16(4,5)17(6,7)26-19/h12H,8-11H2,1-7H3/b13-12+ |
Clave InChI |
AHHJGGBYRCGMMJ-OUKQBFOZSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCN(CCC2(F)F)C(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CCC2(F)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


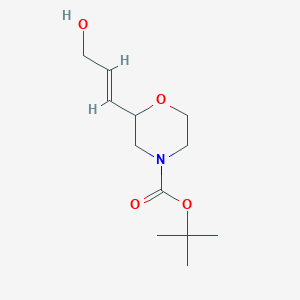


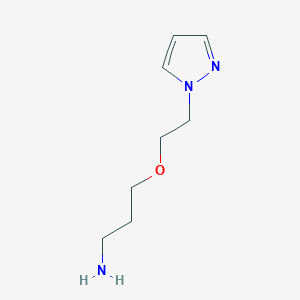
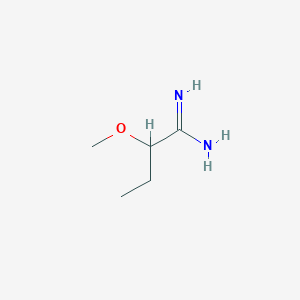
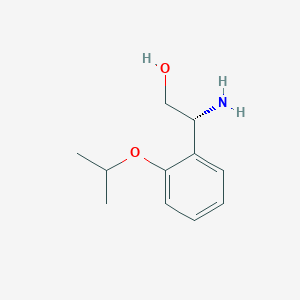
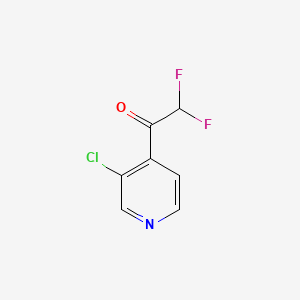
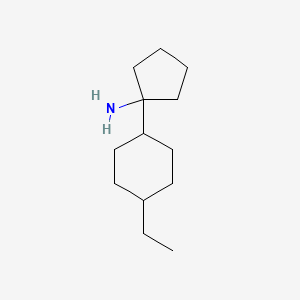
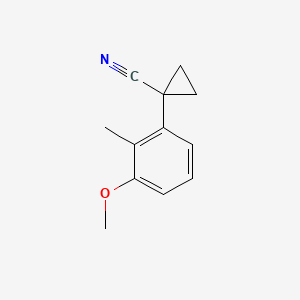
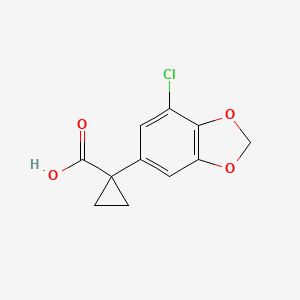
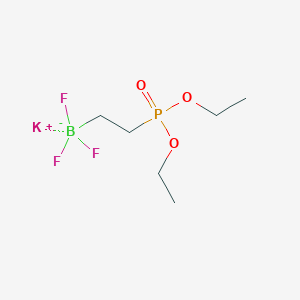
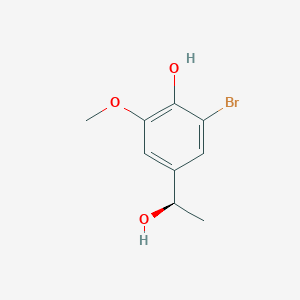
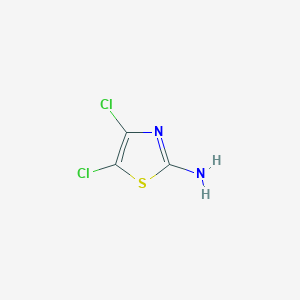
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
